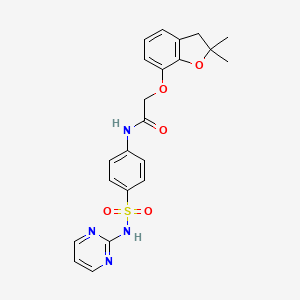![molecular formula C17H19FN2O4S B2743843 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide CAS No. 946247-24-1](/img/structure/B2743843.png)
4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenylsulfonyl group attached to a butanamide moiety, which is further linked to a tetrahydrobenzo[c]isoxazol-3-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenylsulfonyl group. One common approach is to react 4-fluorobenzenesulfonyl chloride with a suitable amine under controlled conditions to form the sulfonyl amide intermediate
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The fluorophenylsulfonyl group can be oxidized under specific conditions to form sulfonyl chlorides or sulfonic acids.
Reduction: : Reduction reactions can be performed to convert the sulfonyl group to a sulfide or thiol.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of 4-fluorophenylsulfonyl chloride or 4-fluorophenylsulfonic acid.
Reduction: : Formation of 4-fluorophenylsulfide or 4-fluorophenylthiol.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound's biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: : Its derivatives may be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: : The compound's unique properties may be utilized in the development of new materials or chemical processes.
作用机制
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological system being studied.
相似化合物的比较
This compound can be compared to other similar compounds, such as:
4-((4-fluorophenyl)sulfonyl)morpholine: : This compound has a similar fluorophenylsulfonyl group but differs in the presence of a morpholine ring instead of the tetrahydrobenzo[c]isoxazol-3-yl group.
4-Fluorophenylsulfone: : This simpler compound lacks the amide and isoxazole groups, making it structurally different.
The uniqueness of 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide
属性
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)19-17-14-4-1-2-5-15(14)20-24-17/h7-10H,1-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFEZGHJLJTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2743760.png)
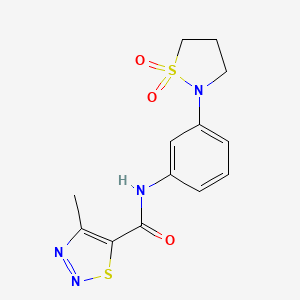
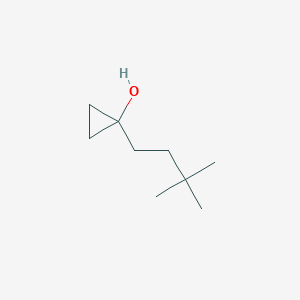
![N-(3-(tert-butyl)isoxazol-5-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2743765.png)
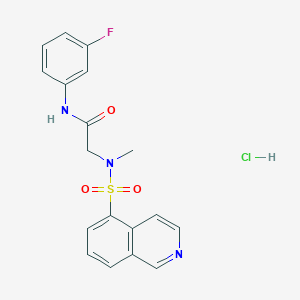
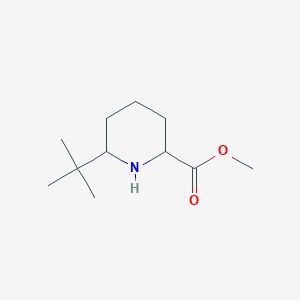
![3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2743771.png)
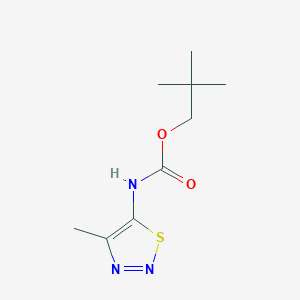
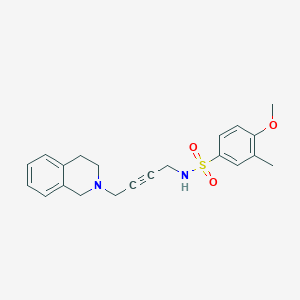
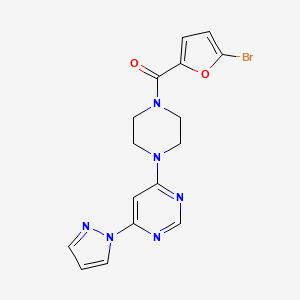

![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(1-adamantyl)methanone](/img/structure/B2743781.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
